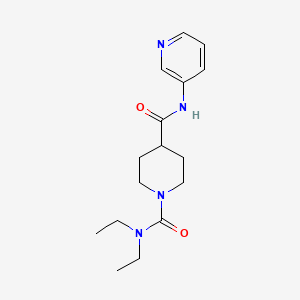![molecular formula C14H20N2O3S B6120362 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide or OP3 is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. The inhibition of DPP-IV by OP3 has been shown to have a range of beneficial effects, making it a promising candidate for the development of new drugs for the treatment of diabetes and other metabolic disorders.
作用机制
The mechanism of action of OP3 is based on its ability to inhibit the enzyme N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide. N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide is responsible for the degradation of incretin hormones such as GLP-1 and GIP, which play a crucial role in the regulation of glucose metabolism. By inhibiting N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide, OP3 increases the levels of these hormones, which in turn leads to increased insulin secretion and improved glucose uptake by the cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OP3 are diverse and complex. The inhibition of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide by OP3 leads to increased levels of incretin hormones such as GLP-1 and GIP, which play a crucial role in the regulation of glucose metabolism. OP3 has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
OP3 has several advantages and limitations when used in lab experiments. One of the main advantages of OP3 is its potent inhibition of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide, which makes it a valuable tool for the study of glucose metabolism. However, OP3 is also a complex compound that requires specialized equipment and expertise for its synthesis and use in experiments. Additionally, the effects of OP3 on other enzymes and pathways in the body are not fully understood, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of OP3. One area of research is the development of new drugs based on the structure of OP3 that have improved pharmacological properties. Another area of research is the study of the effects of OP3 on other enzymes and pathways in the body, which could lead to the discovery of new therapeutic targets. Additionally, the use of OP3 in combination with other drugs for the treatment of metabolic disorders such as diabetes is an area of active research.
合成方法
The synthesis of OP3 is a complex process that involves several steps. The first step is the preparation of the intermediate compound 3-phenylpropylamine, which is then reacted with pyrrolidine and methanesulfonyl chloride to form the final product. The synthesis of OP3 is a challenging process, and it requires a high level of expertise and specialized equipment.
科学研究应用
OP3 has been extensively studied in scientific research, and it has been shown to have a range of beneficial effects. One of the most significant applications of OP3 is in the treatment of diabetes. The inhibition of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide by OP3 increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in the regulation of glucose metabolism. OP3 has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)15-13-10-14(17)16(11-13)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIAKACVYSQOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(=O)N(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)

![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)
![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)


![N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6120355.png)
![N-[2-(acetylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B6120372.png)
![methyl 7-(2-hydroxyphenyl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6120375.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6120383.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B6120395.png)